![molecular formula C19H13FN2O3 B12920223 8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid CAS No. 924634-66-2](/img/structure/B12920223.png)
8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1H-Indol-3-yl)methyl)-8-fluoro-3-hydroxyquinoline-4-carboxylic acid is a complex organic compound that combines the structural features of indole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Indol-3-yl)methyl)-8-fluoro-3-hydroxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole and quinoline precursors separately, followed by their coupling.
Synthesis of Indole Precursor: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of Quinoline Precursor: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Coupling Reaction: The final step involves coupling the indole and quinoline precursors. This can be achieved through a Friedel-Crafts acylation reaction, where the indole precursor is reacted with the quinoline precursor in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more sustainable and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
2-((1H-Indol-3-yl)methyl)-8-fluoro-3-hydroxyquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1H-Indol-3-yl)methyl)-8-fluoro-3-hydroxyquinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.
Industrial Applications: It can be used as a precursor for the synthesis of more complex organic molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 2-((1H-Indol-3-yl)methyl)-8-fluoro-3-hydroxyquinoline-4-carboxylic acid involves its interaction with molecular targets such as DNA and topoisomerase enzymes. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes, which are essential for DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-((1H-Indol-3-yl)methyl)-3-hydroxyquinoline-4-carboxylic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
8-Fluoro-3-hydroxyquinoline-4-carboxylic acid: Lacks the indole moiety, which may reduce its ability to interact with biological targets.
2-((1H-Indol-3-yl)methyl)-8-chloro-3-hydroxyquinoline-4-carboxylic acid: Substitution of fluorine with chlorine, which may alter its chemical properties and biological activity.
Uniqueness
The presence of both indole and quinoline moieties, along with the fluorine atom, makes 2-((1H-Indol-3-yl)methyl)-8-fluoro-3-hydroxyquinoline-4-carboxylic acid unique. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the indole and quinoline moieties contribute to its ability to interact with biological targets.
Properties
CAS No. |
924634-66-2 |
|---|---|
Molecular Formula |
C19H13FN2O3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
8-fluoro-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H13FN2O3/c20-13-6-3-5-12-16(19(24)25)18(23)15(22-17(12)13)8-10-9-21-14-7-2-1-4-11(10)14/h1-7,9,21,23H,8H2,(H,24,25) |
InChI Key |
UXTGRGZIHAMALQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=C(C(=C4C=CC=C(C4=N3)F)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


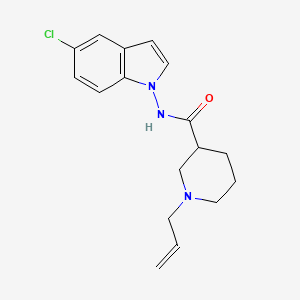
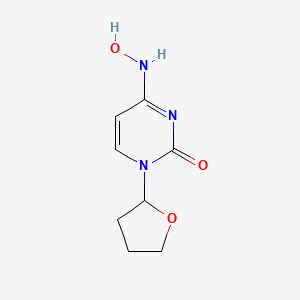

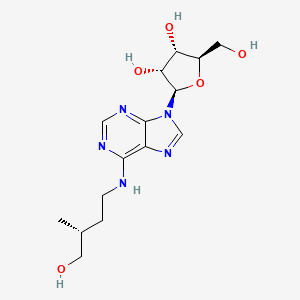
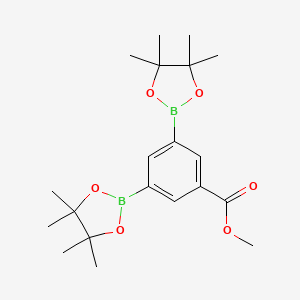
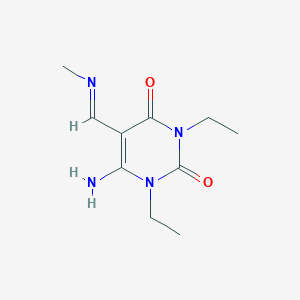
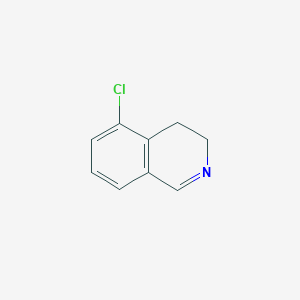

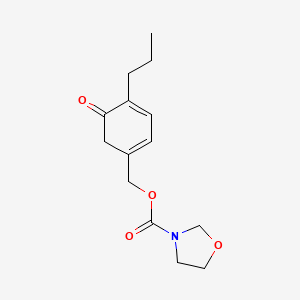
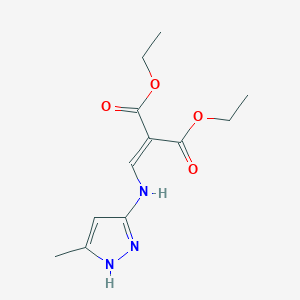
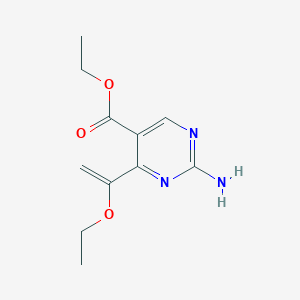
![6,7-Dimethyl-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(7H)-one](/img/structure/B12920207.png)
![7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12920217.png)

